Dicycloplatin (DCP)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dicycloplatin is a platinum-based chemotherapy medication used to treat various cancers, including non-small-cell lung carcinoma and prostate cancer . It is a novel platinum analog developed in China and approved by the State Food and Drug Administration of China in 2012 . Dicycloplatin is known for its better solubility and stability compared to other platinum-based drugs like cisplatin and carboplatin .

Preparation Methods

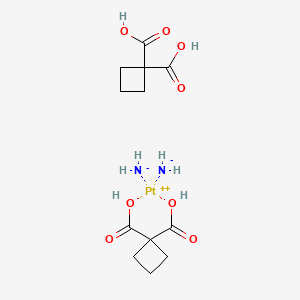

Dicycloplatin is synthesized from platinum powder through a series of ten steps . The host part of Dicycloplatin is carboplatin, and the guest part is 1,1-cyclobutane dicarboxylic acid. These components are linked by hydrogen bonds, forming a hydrogen-bond supramolecule . The preparation involves using carboplatin as a raw material in a molar ratio of 1:1 with 1,1-cyclobutanedicarboxylic acid, and the reaction is protected from light at temperatures ranging from 0 to 60°C .

Chemical Reactions Analysis

Dicycloplatin undergoes various chemical reactions, including:

Oxidation and Reduction: Dicycloplatin can participate in redox reactions, although specific details on these reactions are limited.

Substitution: The compound can undergo substitution reactions, where ligands in the platinum complex are replaced by other molecules or ions.

Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and reducing agents like sodium borohydride. The reactions often occur under controlled temperatures and pH conditions.

Major Products: The primary products formed from these reactions are modified platinum complexes with different ligands attached.

Scientific Research Applications

Mechanism of Action

Dicycloplatin works by forming platinum-DNA adducts, which inhibit DNA synthesis and transcription, leading to cell death . This action is similar to other platinum-containing drugs, which form cross-links within and between DNA strands, disrupting the cancer cell’s ability to replicate and repair its DNA . The compound induces apoptosis through reactive oxygen species stress-mediated death receptor pathways and mitochondrial pathways .

Comparison with Similar Compounds

Dicycloplatin is compared with other platinum-based compounds such as:

Cisplatin: Known for its high efficacy but significant nephrotoxicity and other side effects.

Carboplatin: Offers a better safety profile than cisplatin but with similar antitumor activity.

Oxaliplatin: Used primarily for colorectal cancer, with a different side effect profile.

Properties

Molecular Formula |

C12H20N2O8Pt |

|---|---|

Molecular Weight |

515.38 g/mol |

IUPAC Name |

azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+) |

InChI |

InChI=1S/2C6H8O4.2H2N.Pt/c2*7-4(8)6(5(9)10)2-1-3-6;;;/h2*1-3H2,(H,7,8)(H,9,10);2*1H2;/q;;2*-1;+2 |

InChI Key |

AENCTOAEVOLYHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O.C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.